Cas no 185950-64-5 (5-Chloro-2-(Pivaloylamino)Phenylboronic Acid)
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Chemical and Physical Properties
Names and Identifiers
-
- (5-Chloro-2-pivalamidophenyl)boronic acid
- [5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
- 5-Chloro-2-(pivaloylamino)phenylboronic acid
- 5-chloro-2-(pivaloylamino)benzeneboronic acid
- 5-chloro-2-pivaloyl-aminophenyl boronic acid
- 5-chloro-2-pivaloylaminophenylboronic acid
- Boronic acid, [5-chloro-2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
- CTK0E2304
- SureCN383653
- AKOS016016077
- MFCD01114875
- DB-400526
- CS-0190049
- [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
- B-[5-Chloro-2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]boronic acid
- (5-Chloro-2-pivalamidophenyl)boronicacid
- D71362
- 185950-64-5
- SCHEMBL383653
- DTXSID40458046
- 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
-
- MDL: MFCD01114875
- Inchi: 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
- InChI Key: GIAJZMJDKJWGNY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(B(O)O)C=1)NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 254.08705
- Monoisotopic Mass: 255.0833512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.56
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C733855-50mg |
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid |
185950-64-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C733855-100mg |
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid |
185950-64-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C733855-500mg |
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid |
185950-64-5 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM212457-1g |
(5-Chloro-2-pivalamidophenyl)boronic acid |
185950-64-5 | 95+% | 1g |
$205 | 2022-09-01 | |
| abcr | AB515369-500 mg |
5-Chloro-2-(pivaloylamino)phenylboronic acid |
185950-64-5 | 500MG |
€304.40 | 2023-04-18 | ||
| abcr | AB515369-1 g |
5-Chloro-2-(pivaloylamino)phenylboronic acid |
185950-64-5 | 1g |
€406.20 | 2023-04-18 | ||
| abcr | AB515369-5 g |
5-Chloro-2-(pivaloylamino)phenylboronic acid |
185950-64-5 | 5g |
€1,322.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D637095-5g |
(5-chloro-2-pivalamidophenyl)boronic acid |
185950-64-5 | 95% | 5g |
$900 | 2024-08-03 | |
| Chemenu | CM212457-1g |
(5-Chloro-2-pivalamidophenyl)boronic acid |
185950-64-5 | 95+% | 1g |
$205 | 2021-08-04 | |
| abcr | AB515369-500mg |
5-Chloro-2-(pivaloylamino)phenylboronic acid |
185950-64-5 | 500mg |
€304.40 | 2023-09-02 |
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Suppliers
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
Recent Advances in the Application of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) in Chemical Biology and Pharmaceutical Research
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential in drug discovery, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in targeted therapies, particularly in the context of cancer and infectious diseases, making it a compound of high interest in the scientific community.
One of the most notable applications of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid is its use as a proteasome inhibitor. Proteasomes play a critical role in protein degradation and are a validated target for cancer therapy. Recent research has demonstrated that this compound exhibits potent inhibitory activity against the 20S proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. Studies have shown that its boronic acid moiety is essential for binding to the proteasome's active site, thereby enhancing its inhibitory potency. This mechanism has been validated in various cancer cell lines, including multiple myeloma and breast cancer, suggesting its potential as a therapeutic agent.
In addition to its role in cancer therapy, 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid has also been investigated for its antimicrobial properties. Recent findings indicate that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The boronic acid group is thought to interfere with bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics. Furthermore, its low cytotoxicity to mammalian cells enhances its appeal as a potential therapeutic agent. These findings are particularly relevant in the context of increasing antibiotic resistance, underscoring the need for new antimicrobial strategies.
The compound's utility extends beyond therapeutic applications. It has also been employed as a key intermediate in the synthesis of complex molecules. For instance, recent studies have utilized 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Its stability and reactivity make it an ideal candidate for such transformations, enabling the efficient synthesis of diverse bioactive compounds. This versatility has been leveraged in the development of new drugs and materials, further highlighting its importance in chemical research.
Despite its promising applications, challenges remain in the optimization of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid for clinical use. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications to enhance its efficacy and reduce toxicity. For example, the introduction of hydrophilic groups has been explored to improve solubility, while modifications to the pivaloylamino moiety aim to enhance target specificity. These advancements are critical for translating laboratory findings into viable therapeutic options.
In conclusion, 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from proteasome inhibition to antimicrobial activity and synthetic utility, underscore its potential in addressing unmet medical needs. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for clinical applications. As such, this compound remains a focal point in the pursuit of innovative therapeutic strategies.
185950-64-5 (5-Chloro-2-(Pivaloylamino)Phenylboronic Acid) Related Products
- 182344-22-5(4-Pivalamidophenylboronic Acid)
- 1219080-55-3(Boronic acid, B-[2-[(cyclopropylcarbonyl)amino]phenyl]-)
- 1451390-83-2(2-(Tert-Butylcarbonylamino)-6-chlorophenylboronic acid)
- 397843-75-3(Boronic acid, [2-[(1-oxopropyl)amino]phenyl]-)
- 165955-66-8(Boronic acid, [2-[(2,2-dimethyl-1-oxopropyl)amino]-5-methylphenyl]-)
- 874219-50-8(4-Isobutyramidophenylboronic acid)
- 146140-95-6((2-pivalamidophenyl)boronic acid)
- 1072945-85-7((2-Acetamido-5-chlorophenyl)boronic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)